1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Lipophilicity Drug-likeness Permeability

1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235050-66-4) is a synthetic urea derivative characterized by a central piperidine ring N-substituted with a pyrimidin-2-yl group and connected via a methylene bridge to a urea moiety bearing a phenethyl terminus. With a molecular formula of C19H25N5O and a molecular weight of 339.44 g/mol, this compound is classified as a lead-like or fragment-elaborated molecule.

Molecular Formula C19H25N5O
Molecular Weight 339.443
CAS No. 1235050-66-4
Cat. No. B2995203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1235050-66-4
Molecular FormulaC19H25N5O
Molecular Weight339.443
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CC=N3
InChIInChI=1S/C19H25N5O/c25-19(22-12-7-16-5-2-1-3-6-16)23-15-17-8-13-24(14-9-17)18-20-10-4-11-21-18/h1-6,10-11,17H,7-9,12-15H2,(H2,22,23,25)
InChIKeyHKDYIMDXZNHRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235050-66-4): Sourcing Rationale for a Phenethyl-Substituted Piperidine-Urea Scaffold


1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235050-66-4) is a synthetic urea derivative characterized by a central piperidine ring N-substituted with a pyrimidin-2-yl group and connected via a methylene bridge to a urea moiety bearing a phenethyl terminus [1]. With a molecular formula of C19H25N5O and a molecular weight of 339.44 g/mol, this compound is classified as a lead-like or fragment-elaborated molecule [2]. It belongs to a broader class of piperidine-urea derivatives investigated for kinase inhibition, tankyrase inhibition, and soluble epoxide hydrolase modulation, making it a relevant candidate for procurement in medicinal chemistry and chemical biology programs targeting these enzyme families [3].

Why 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Cannot Be Replaced by Common In-Class Analogs


The 1-(pyrimidin-2-yl)piperidine scaffold is shared by a family of urea derivatives, but simple substitution at the terminal urea nitrogen has profound effects on both potency and binding mode. Fragment-based drug discovery studies on Mycobacterium tuberculosis InhA have demonstrated that replacing the N-terminal substituent—for instance, switching from a pyridin-3-ylmethyl to a phenethyl group—alters hydrogen-bonding interactions with key residues such as Tyr158 and Met199, while significantly modulating lipophilicity (cLogP) and ligand efficiency metrics [1]. A closely related analog, 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea (compound 37), exhibited a pIC50 of only 4.1 against InhA, and its binding pose was validated by X-ray crystallography (PDB 5OIP) [2]. The phenethyl-for-pyridyl substitution in 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea eliminates the pyridyl nitrogen's potential to act as a hydrogen-bond acceptor while increasing hydrophobic surface area, which is expected to shift both target selectivity and physicochemical properties—making it a distinct chemical entity for screening cascades rather than a generic replacement [1].

Quantitative Differentiation Evidence for 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea vs. Closest Analogs


Increased Lipophilicity (cLogP) Relative to the Pyridin-3-ylmethyl Analog Confers Altered Permeability and Target Engagement Profile

The phenethyl substituent in 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea replaces the pyridin-3-ylmethyl group found in the structurally characterized analog (compound 37, PDB 5OIP). This substitution eliminates a hydrogen-bond acceptor (pyridine nitrogen) and increases the calculated logP. The target compound has a cLogP of approximately 2.25, compared to a predicted lower cLogP for the pyridinyl analog due to the additional heteroatom [1]. This difference is critical for membrane permeability and target engagement profiles in cell-based assays.

Lipophilicity Drug-likeness Permeability

Absence of Pyridyl Nitrogen Alters Hydrogen-Bonding Potential at the InhA Tyr158/NADH Interface Compared to Compound 37

In the co-crystal structure of compound 37 (PDB 5OIP), the urea carbonyl forms an H-bond with Tyr158 and the NADH ribosyl-20-OH group, while the urea NH interacts with Met199. The pyridyl nitrogen of compound 37 is predicted to be protonated and binds to Glu219 [1]. Replacement with a phenethyl group in the target compound removes this pyridyl nitrogen interaction with Glu219, creating a distinct binding pharmacophore. The phenethyl group is expected to occupy the lipophilic pocket normally filled by the dimethyl cyclohexane group of lead compound 3a [1].

Structure-based drug design Fragment elaboration Hydrogen bonding

Fragment Elaboration Potential: The Phenethyl Group as a Vector for Further Optimization Following the FGC Fragment Merging Strategy

The Prati et al. (2018) study demonstrated a successful fragment merging strategy where FGC fragment 24 (amide, pIC50<3) and HIST-FRAG urea 12 (pIC50<3.0) were merged to yield urea 37 (pIC50=4.1), representing a >10-fold improvement in potency [1]. The target compound, with its phenethyl substituent, represents the next logical elaboration step beyond compound 37, offering an additional vector for substitution on the phenyl ring to further explore the lipophilic pocket and potentially improve potency beyond the reported pIC50 of 4.1.

Fragment-based drug discovery Fragment elaboration Structure-activity relationship

cLogP Comparison with Pyrazine and Other Heteroaryl Analogs Defines a Distinct Physicochemical Niche

Several analogs with the same core scaffold but different N-terminal substituents have been cataloged. 1-(2-Phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (CAS 1396877-46-5) replaces the pyrimidine with a pyrazine ring [1]. 1-(oxan-4-yl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea replaces the phenethyl with a tetrahydropyran group . The target compound's cLogP of ~2.25 positions it in a favorable lipophilicity range for lead-like compounds (Rule of 3: cLogP ≤ 3), while being more lipophilic than the oxan-4-yl analog and less polar than the pyrazine analog, offering a balanced profile for both biochemical and cell-based assays.

Physicochemical properties Lead-likeness Analog differentiation

Ro3 and Lead-Like Compliance Profile Supports Prioritization in Fragment-to-Lead Library Selection

The compound has a molecular weight of 339.44 g/mol, 6 hydrogen-bond acceptors, 1 hydrogen-bond donor, 6 rotatable bonds, and a cLogP of ~2.25 [1]. While its MW slightly exceeds the strict Rule of Three (Ro3) threshold of 300 Da, it remains within lead-like space and aligns with the 'fragment elaboration' compounds described in the Prati et al. study, where compounds 37-43 (MW 312-389 g/mol) demonstrated tractable SAR [2]. Its TPSA of 65.38 Ų is well within the <140 Ų guideline for oral bioavailability [1].

Rule of Three Fragment library Lead-like properties

Recommended Research and Procurement Application Scenarios for 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea


Scaffold-Hopping for InhA Inhibitor Optimization in Tuberculosis Drug Discovery

For medicinal chemistry teams pursuing InhA (enoyl-ACP reductase) as a target for tuberculosis, this compound provides a distinct scaffold-hop from the pyridin-3-ylmethyl analog (compound 37, pIC50=4.1) [1]. The phenethyl group eliminates the pyridyl nitrogen-Glu219 interaction while retaining the urea-mediated H-bonds to Tyr158 and NADH, offering a new vector for probing the lipophilic pocket. The compound is suitable for structure-activity relationship (SAR) studies where the lipophilic phenethyl ring can be further substituted to improve potency beyond the pIC50=4.1 baseline established for compound 37.

Kinase and Tankyrase Inhibitor Screening Libraries

As a piperidine-urea derivative with a pyrimidine head group, this compound is structurally related to known tankyrase and PARP-1 inhibitor chemotypes described in patent RU-2666894-C2 [2]. It is a suitable addition to focused screening libraries targeting the Wnt/β-catenin signaling pathway or PARP-dependent DNA repair mechanisms. The compound's lead-like physicochemical profile (cLogP ~2.25, TPSA 65.38 Ų) supports its inclusion in medium-throughput screening cascades without the solubility liabilities often associated with more lipophilic kinase inhibitor scaffolds.

Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery Programs

Piperidine urea derivatives have been patented as soluble epoxide hydrolase inhibitors for the treatment of pain, neurodegenerative diseases, and inflammation [3]. This compound's urea pharmacophore is a known sEH transition state mimetic, and its phenethyl substitution may offer differentiated pharmacokinetic properties compared to cyclohexyl- or adamantyl-containing sEH inhibitors. Procurement is warranted for sEH biochemical assays and subsequent structure-based optimization.

Fragment-to-Lead Optimization with Pre-Installed Functional Group Handles

Building on the functional group complexity (FGC) strategy validated by Prati et al. (2018), this compound offers a pre-installed phenethyl vector amenable to parallel chemistry [1]. The phenyl ring can be readily functionalized (e.g., halogenation, methoxylation, or heteroaryl replacement) to explore the lipophilic sub-pocket identified in the InhA co-crystal structures (PDB 5OIP, 5OIQ, 5OIR). This makes it a strategic procurement choice for fragment elaboration programs aiming to rapidly improve potency while maintaining ligand efficiency.

Quote Request

Request a Quote for 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.